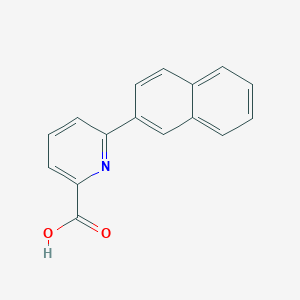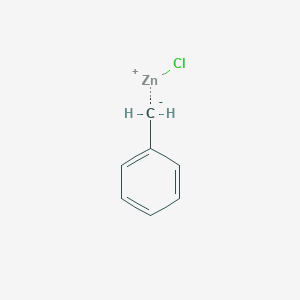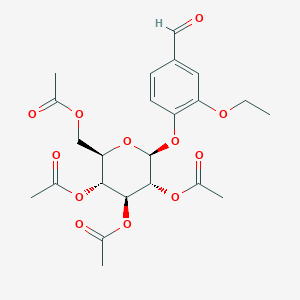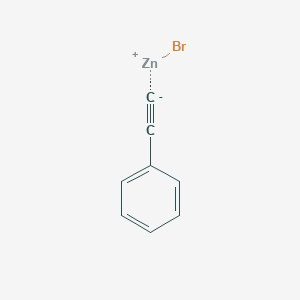
6-(Naphthalen-2-yl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Naphthalen-2-yl)picolinic acid (6-NPA) is an organic compound with a unique chemical structure consisting of a six-carbon aromatic ring and a carboxylic acid group. It is a colorless to yellow solid with a pungent odor and is soluble in polar solvents such as water, ethanol, and methanol. 6-NPA has been widely studied for its various applications in the scientific and medical fields.
Mécanisme D'action
6-(Naphthalen-2-yl)picolinic acid, 95% is believed to act as an inhibitor of MAO enzymes by blocking their active sites. This blocking action prevents the enzymes from breaking down neurotransmitters, resulting in an increase in their levels in the brain. In addition, 6-(Naphthalen-2-yl)picolinic acid, 95% is thought to act as an agonist of calcium channels, which are involved in the regulation of cell growth and differentiation. This action allows for increased calcium influx into cells, which can lead to changes in cell function.
Biochemical and Physiological Effects
6-(Naphthalen-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-(Naphthalen-2-yl)picolinic acid, 95% has been shown to increase levels of serotonin and dopamine in the brain, resulting in improved mood and cognition. It has also been shown to reduce anxiety and improve sleep quality. In addition, 6-(Naphthalen-2-yl)picolinic acid, 95% has been shown to increase the levels of nitric oxide in the brain, which can lead to improved blood flow and oxygenation of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(Naphthalen-2-yl)picolinic acid, 95% in laboratory experiments is its low cost and ease of synthesis. In addition, 6-(Naphthalen-2-yl)picolinic acid, 95% is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 6-(Naphthalen-2-yl)picolinic acid, 95% in laboratory experiments. For example, it can be toxic at high doses and can cause adverse effects in some individuals. In addition, 6-(Naphthalen-2-yl)picolinic acid, 95% is not soluble in non-polar solvents, making it difficult to use in certain experiments.
Orientations Futures
In the future, 6-(Naphthalen-2-yl)picolinic acid, 95% could be used to study the effects of neurotransmitters on the brain and body. In addition, it could be used to develop new drugs to treat mental health disorders such as depression and anxiety. Furthermore, 6-(Naphthalen-2-yl)picolinic acid, 95% could be used to study the effects of nitric oxide on cell signaling pathways, as well as the role of calcium channels in the regulation of cell growth and differentiation. Finally, 6-(Naphthalen-2-yl)picolinic acid, 95% could be used to develop new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Méthodes De Synthèse
6-(Naphthalen-2-yl)picolinic acid, 95% can be synthesized from naphthalene and picolinic acid, which are commercially available. The synthesis involves a reaction between the two compounds in the presence of a base, such as potassium hydroxide or sodium hydroxide, at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product. The reaction yields a white crystalline solid, which is then filtered and washed with aqueous alcohol to remove impurities.
Applications De Recherche Scientifique
6-(Naphthalen-2-yl)picolinic acid, 95% is used in a variety of scientific and medical research applications. It is used as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-(Naphthalen-2-yl)picolinic acid, 95% has also been used to study the effects of nitric oxide on cell signaling pathways, as well as in the study of the effects of drugs on the central nervous system. In addition, 6-(Naphthalen-2-yl)picolinic acid, 95% has been used to study the role of calcium channels in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
6-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSFCVVDCMOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)


![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)





![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
